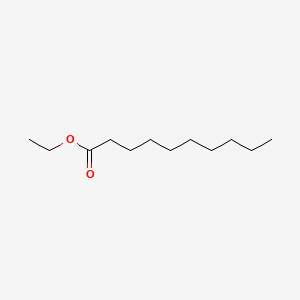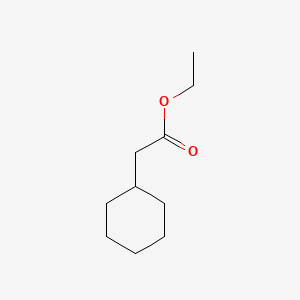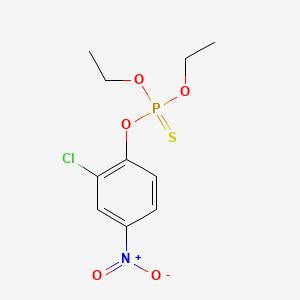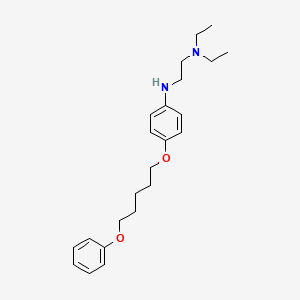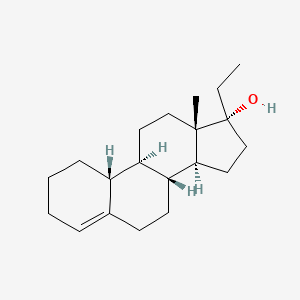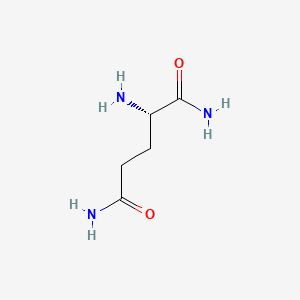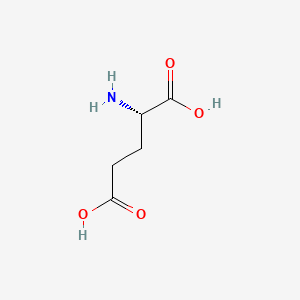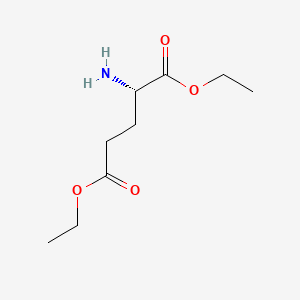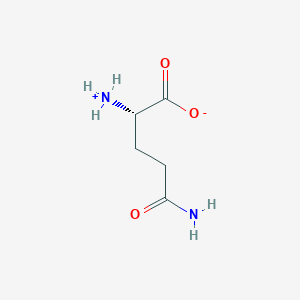
Illudin S
Descripción general
Descripción
La illudina S es un compuesto natural sesquiterpénico aislado de ciertos hongos, particularmente del género Omphalotus, como Omphalotus olearius y Omphalotus illudens . Es conocida por sus potentes propiedades citotóxicas y ha sido ampliamente estudiada por su potencial actividad antitumoral y antiviral .
Aplicaciones Científicas De Investigación
La illudina S tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La illudina S ejerce sus efectos principalmente a través de la alquilación del ADN. Inhibe la síntesis de ADN mediante la formación de enlaces covalentes con el ADN, lo que lleva a daño del ADN y muerte celular . El compuesto también bloquea la interfaz de la fase G1-S del ciclo celular en células de leucemia humana . Los objetivos moleculares de la illudina S incluyen el ADN y varias proteínas celulares involucradas en la replicación y reparación del ADN .
Análisis Bioquímico
Biochemical Properties
Illudin S has been found to interact with various proteins in a cellular context .
Cellular Effects
This compound has been shown to have a significant impact on cell function. It causes a complete block at the G1-S phase interface of the cell cycle . This suggests that this compound has a profound effect on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is believed to involve DNA modification . It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La illudina S puede sintetizarse a través de varias rutas químicas. Un método común implica el cultivo de especies de Omphalotus en un ambiente controlado. Los hongos se cultivan en un medio que contiene nutrientes específicos, como glucosa y sólidos de maíz, para optimizar la producción de illudina S . El compuesto se extrae y purifica luego utilizando técnicas como la cromatografía contracorriente de alta velocidad .
Métodos de producción industrial
La producción industrial de illudina S implica el cultivo a gran escala de hongos Omphalotus en biorreactores. El proceso incluye optimizar las condiciones de crecimiento, como el pH, la temperatura y el suministro de nutrientes, para maximizar el rendimiento de illudina S . El compuesto extraído se purifica luego para alcanzar altos niveles de pureza adecuados para aplicaciones posteriores .
Análisis De Reacciones Químicas
Tipos de reacciones
La illudina S experimenta varias reacciones químicas, que incluyen:
Oxidación: La illudina S puede oxidarse para formar intermediarios más reactivos.
Reducción: Las reacciones de reducción pueden modificar la estructura enona de la illudina S.
Sustitución: La illudina S puede reaccionar con nucleófilos, como los grupos tiol, lo que lleva a reacciones de sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con illudina S incluyen nucleófilos tiol, como la cisteína y los péptidos que contienen cisteína, que reaccionan con la illudina S a pH fisiológico . Otros reactivos incluyen agentes oxidantes y reductores que modifican la estructura química de la illudina S.
Principales productos formados
Los principales productos formados a partir de reacciones con illudina S incluyen varios derivados con propiedades citotóxicas modificadas. Por ejemplo, los derivados de acilacilfulveno se forman a través de reacciones de sustitución y han mostrado una mayor citotoxicidad y genotoxicidad .
Comparación Con Compuestos Similares
Compuestos similares
Illudina M: Otro sesquiterpeno aislado de hongos Omphalotus, conocido por sus propiedades citotóxicas.
Derivados de acilacilfulveno: Derivados semisintéticos de illudina S, como (−)-6-hidroximetilacilacilfulveno (irofulven), que tienen índices terapéuticos mejorados.
Singularidad de la illudina S
La illudina S es única debido a su potente citotoxicidad y su capacidad para formar enlaces covalentes con el ADN, lo que lleva a un daño significativo del ADN. Sus derivados, como el irofulven, se han desarrollado para retener las propiedades anticancerígenas de la illudina S mientras se reduce su toxicidad .
Propiedades
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Illudin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illudin S | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILLUDIN S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?
A1: this compound primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that this compound may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]
Q2: How does the interaction of this compound with glutathione contribute to its toxicity?
A3: this compound reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []
Q3: What is the molecular formula and weight of this compound?
A5: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available to confirm the structure of this compound?
A6: Yes, the absolute configuration of this compound was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of this compound and its metabolites. [, ]
Q5: How do structural modifications of this compound, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?
A7: Acylfulvenes, semisynthetic derivatives of this compound, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While this compound shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]
Q6: What is the significance of the ketone group in this compound for its cytotoxic activity?
A8: Comparing this compound and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []
Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?
A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than this compound. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.
Q8: Are there any specific challenges in formulating this compound or its analogues for therapeutic use?
A10: While the provided abstracts don't directly address formulation challenges, the reactivity of this compound, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate this compound or its analogues to overcome these challenges and ensure optimal delivery and efficacy.
Q9: What are the primary routes of metabolism and excretion of this compound in the body?
A11: Studies in rats revealed that this compound undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.
Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic this compound analogue, contribute to its antitumor activity?
A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to this compound.
Q11: What cell lines are particularly sensitive to the cytotoxic effects of this compound and its analogues?
A13: this compound and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to this compound. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]
Q12: Has the antitumor activity of this compound or its analogues been demonstrated in animal models?
A14: Yes, several studies have confirmed the antitumor potential of this compound derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.
Q13: Are there any ongoing clinical trials investigating the therapeutic potential of this compound or its analogues?
A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.
Q14: What are the primary concerns regarding the toxicity of this compound?
A16: this compound exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.
Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with this compound or its derivatives?
A17: Preclinical studies in rats have shown that this compound can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



